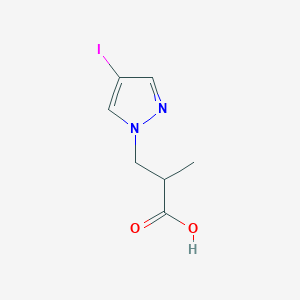
5-(3-aminopropyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-aminopropyl)piperidin-2-one is a synthetic compound that belongs to the class of piperidinones. It has garnered significant attention from scientists and researchers due to its versatile properties and potential implications in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopropyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-aminopropyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation reactions using palladium and rhodium catalysts are common.
Substitution: The compound can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, cobalt, ruthenium, and nickel-based catalysts . Reaction conditions often involve hydrogenation, cyclization, and cycloaddition processes .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
5-(3-aminopropyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-(3-aminopropyl)piperidin-2-one involves its interaction with various molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase systems . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(3-aminopropyl)piperidin-2-one include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure and versatile reactivity, which allows for the synthesis of a wide range of derivatives with diverse biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-aminopropyl)piperidin-2-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to form the final product.", "Starting Materials": [ "Piperidin-2-one", "3-aminopropylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Piperidin-2-one is reacted with 3-aminopropylamine in the presence of sodium borohydride to form 5-(3-aminopropyl)piperidin-2-ol.", "Step 2: The resulting 5-(3-aminopropyl)piperidin-2-ol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base is then acetylated using acetic anhydride in the presence of a base catalyst to form the corresponding acetate salt.", "Step 5: The acetate salt is then treated with acetone to remove the acetyl group and form the final product, 5-(3-aminopropyl)piperidin-2-one." ] } | |
Numéro CAS |
1547007-55-5 |
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





